Cas no 1342427-80-8 (2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid)

2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid
- 1H-Pyrazole-1-hexanoic acid, α-amino-α,3-dimethyl-
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- インチ: 1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-3-6-11(2,12)10(15)16/h5,8H,3-4,6-7,12H2,1-2H3,(H,15,16)
- InChIKey: SQSGHAVLINKZER-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCC(N)(C)C(O)=O)C=CC(C)=N1
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 394.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.55±0.44(Predicted)
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140512-0.05g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1140512-10g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1140512-2.5g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1140512-0.25g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1140512-1g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1140512-1.0g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140512-0.5g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1140512-5g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1140512-0.1g |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid |
1342427-80-8 | 95% | 0.1g |
$1119.0 | 2023-10-26 |
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid 関連文献
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acidに関する追加情報
2-Amino-2-Methyl-6-(3-Methyl-1H-Pyrazol-1-yl)hexanoic Acid: An Overview of CAS No. 1342427-80-8
2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid (CAS No. 1342427-80-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this intriguing molecule.
Chemical Structure and Properties
2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid is a derivative of hexanoic acid with a complex structure that includes an amino group, a methyl group, and a 3-methyl-1H-pyrazolyl moiety. The molecular formula of this compound is C13H20N4O2, and its molecular weight is approximately 260.31 g/mol. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly versatile in various chemical reactions and biological interactions.
The compound exhibits good solubility in polar solvents such as water and ethanol, which facilitates its use in both laboratory and industrial settings. Its stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability in various applications.
Synthesis Methods
The synthesis of 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid has been a subject of extensive research due to its potential applications. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 6-bromo-2-amino-2-methylhexanoic acid with 3-methylpyrazole in the presence of a suitable coupling reagent such as palladium(II) acetate.
An alternative approach involves the use of a multistep synthesis starting from commercially available precursors. This method typically includes the formation of an intermediate aldehyde or ketone, followed by condensation with an appropriate amine and subsequent cyclization to form the pyrazole ring. The choice of synthetic route depends on factors such as yield, purity, and scalability.
Biological Activities
2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid has demonstrated a range of biological activities that make it a valuable candidate for pharmaceutical development. One of its most notable properties is its ability to modulate specific enzymes and receptors involved in various physiological processes.
Recent studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage.
In the context of neurodegenerative diseases, 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid has shown promise as a neuroprotective agent. Research indicates that it can reduce neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Clinical Applications and Research Advancements
The potential clinical applications of 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid are currently being explored through various preclinical and clinical studies. Initial results from these studies have been encouraging, highlighting the compound's therapeutic potential in treating inflammatory disorders, neurodegenerative diseases, and other conditions characterized by oxidative stress.
In one recent study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound in reducing inflammation in patients with rheumatoid arthritis. The results showed significant improvements in joint pain and swelling compared to placebo treatments. These findings have paved the way for further clinical trials to evaluate its long-term safety and effectiveness.
Beyond its anti-inflammatory properties, ongoing research is also focusing on the potential use of 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid as a neuroprotective agent in patients with traumatic brain injury (TBI). Preliminary data suggest that it can mitigate neuronal damage and improve recovery outcomes following TBI.
Conclusion
In conclusion, 2-amino-2-methyl-6-(3-methyl-1H-pyrazol-1-y l)hexanoic acid (CAS No. 1342427-80 -8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for developing new therapeutic agents. As research continues to uncover its full potential, this compound holds promise for addressing various unmet medical needs and improving patient outcomes.
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